molecular formula C23H27NO5 B11398280 3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11398280
M. Wt: 397.5 g/mol
InChI Key: OGOKGFPJONEFCN-UHFFFAOYSA-N
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Description

3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, a tert-butyl group, a methyl group, and a morpholinyl-oxopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a chromene derivative, under acidic or basic conditions.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Morpholinyl-Oxopropyl Side Chain: The morpholinyl-oxopropyl side chain can be attached through a nucleophilic substitution reaction involving a morpholine derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Other furochromene derivatives with different substituents may have similar chemical properties and applications.

    Morpholine Derivatives: Compounds containing the morpholine moiety may exhibit similar biological activities and pharmacological properties.

    tert-Butyl and Methyl Substituted Compounds: Compounds with tert-butyl and methyl groups may share similar chemical reactivity and stability.

Uniqueness

3-tert-butyl-5-methyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

3-tert-butyl-5-methyl-6-(3-morpholin-4-yl-3-oxopropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C23H27NO5/c1-14-15(5-6-21(25)24-7-9-27-10-8-24)22(26)29-20-12-19-17(11-16(14)20)18(13-28-19)23(2,3)4/h11-13H,5-10H2,1-4H3

InChI Key

OGOKGFPJONEFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCOCC4

Origin of Product

United States

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